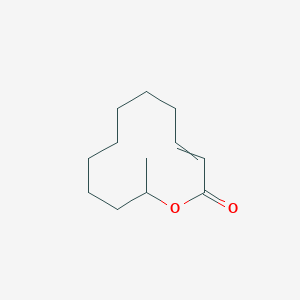

12-Methyl-1-oxacyclododec-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

87227-35-8 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

12-methyl-1-oxacyclododec-3-en-2-one |

InChI |

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h8,10-11H,2-7,9H2,1H3 |

InChI Key |

VFKYUNPLGDFGQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCC=CC(=O)O1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 12 Methyl 1 Oxacyclododec 3 En 2 One Analogues

Allylic Oxidation Reactions in Macrolactones (e.g., SeO2 oxidations)

Allylic oxidation is a powerful method for introducing hydroxyl or carbonyl groups at positions adjacent to a double bond within a molecule. In the context of macrolactones analogous to 12-methyl-1-oxacyclododec-3-en-2-one, this reaction provides a direct route to functionalized derivatives. Selenium dioxide (SeO2) is a classic and effective reagent for this transformation. adichemistry.com The reaction, often referred to as the Riley oxidation, typically involves the oxidation of an allylic methylene (B1212753) or methyl group to an alcohol or, with further oxidation, a ketone or aldehyde. adichemistry.comwikipedia.org

The mechanism of SeO2 oxidation is thought to proceed through a concerted ene reaction, where the selenium dioxide acts as the enophile. This is followed by a organic-chemistry.orgnih.gov-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate to form an unstable selenium(II) ester, which then hydrolyzes to yield the allylic alcohol. wikipedia.orgnih.gov The reaction conditions can be controlled to favor the formation of the alcohol. For instance, conducting the reaction in acetic acid can trap the alcohol as its acetate (B1210297) ester, preventing over-oxidation. adichemistry.com

A general scheme for the allylic oxidation of a macrolactone is presented below:

Table 1: General Scheme of Allylic Oxidation

| Reactant | Reagent | Product |

|---|---|---|

| Macrocyclic alkene | SeO2 | Allylic alcohol |

The versatility of this reaction is demonstrated in its application to various complex molecules, where it allows for late-stage functionalization. For example, the oxidation of terminal alkenes with SeO2 can lead to the formation of primary allylic alcohols, often accompanied by migration of the double bond. nih.gov

When allylic oxidation is performed on a chiral macrolactone containing stereocenters, the diastereoselectivity of the reaction becomes a critical consideration. The facial selectivity of the reagent's approach to the double bond can be influenced by the pre-existing stereochemistry and the conformational preferences of the macrocyclic ring.

Studies on the SeO2 oxidation of various cyclic and acyclic alkenes have shown that the stereochemical outcome is dependent on the substrate's geometry. nih.govrsc.org The ene reaction mechanism implies a specific geometric arrangement in the transition state, which can lead to high diastereoselectivity. wikipedia.org For instance, the oxidation of (E)-dialkyl alkylidenesuccinates with SeO2 has been shown to produce (Z)-allylic alcohols with high selectivity, involving an unusual E- to Z- isomerization of the double bond. rsc.org This level of control is crucial for the synthesis of complex natural products where precise stereochemistry is required. nih.gov In the context of large macrocycles, the inherent conformational biases of the ring can direct the oxidant to one face of the molecule, leading to a single or major diastereomer.

Reduction Methodologies for Carbonyl and Olefinic Moieties (e.g., NaBH4 reductions)

The reduction of carbonyl and olefinic groups in macrolactones is a fundamental transformation for modifying their structure and properties. Sodium borohydride (B1222165) (NaBH4) is a widely used reducing agent for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org In the case of α,β-unsaturated lactones, such as the scaffold of this compound, NaBH4 can effect different modes of reduction.

Typically, the reduction of α,β-unsaturated ketones can lead to 1,2-addition (reduction of the carbonyl) or 1,4-conjugate addition (reduction of the double bond). With NaBH4, 1,2-reduction is generally favored, leading to the corresponding allylic alcohol. masterorganicchemistry.com However, the selectivity can be influenced by reaction conditions and the presence of additives. For example, the use of cerium(III) chloride with NaBH4 (the Luche reduction) is known to enhance the 1,2-selectivity in the reduction of enones.

Table 2: Reduction of α,β-Unsaturated Ketones

| Substrate | Reagent | Major Product |

|---|---|---|

| α,β-Unsaturated Ketone | NaBH4 | Allylic Alcohol (1,2-reduction) |

| α,β-Unsaturated Ketone | NaBH4, CeCl3 | Allylic Alcohol (enhanced 1,2-reduction) |

For the selective reduction of the carbon-carbon double bond (1,4-reduction) while preserving the carbonyl group, other methods such as catalytic hydrogenation are often employed. organic-chemistry.org Transition-metal-free methods for the chemoselective reduction of the olefinic bond in α,β-unsaturated carbonyl compounds have also been developed, using water as a hydrogen source. rsc.org

The stereoselectivity of the hydride attack on the carbonyl carbon is another important aspect. In cyclic systems, the approach of the hydride reagent is often dictated by steric hindrance, leading to the preferential formation of one diastereomer. acs.org

Nucleophilic Addition Reactions to Macrocyclic Ketones (e.g., Grignard additions)

Nucleophilic addition to the carbonyl group of macrocyclic ketones is a cornerstone of carbon-carbon bond formation, allowing for the introduction of a wide range of substituents. Grignard reagents (RMgX) are powerful nucleophiles that readily add to ketones to form tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com

The reaction proceeds via the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. libretexts.org The steric environment around the carbonyl group in a macrocycle can significantly influence the facility and stereochemical outcome of the addition. dalalinstitute.com The attack generally occurs from the less sterically hindered face of the carbonyl. dalalinstitute.com

For α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition to the carbonyl or 1,4-conjugate addition to the double bond. While simple Grignard reagents tend to favor 1,2-addition, the presence of catalytic amounts of copper salts (e.g., CuI) can promote 1,4-addition. dalalinstitute.com

Table 3: Grignard Addition to α,β-Unsaturated Ketones

| Substrate | Reagent | Major Product |

|---|---|---|

| α,β-Unsaturated Ketone | RMgX | Tertiary Allylic Alcohol (1,2-addition) |

The development of asymmetric Grignard additions, using chiral ligands to control the stereochemistry of the newly formed stereocenter, has become a sophisticated field, enabling the synthesis of enantiomerically enriched tertiary alcohols. nih.gov

Stereoselective Rearrangements of Macrocyclic Intermediates (e.g., enol ester epoxides)

Stereoselective rearrangements of functionalized macrocyclic intermediates offer a powerful strategy for introducing complex stereochemical arrays. Enol ester epoxides are versatile intermediates that can undergo a variety of stereoselective rearrangements to produce α-acyloxy ketones. organic-chemistry.orgnih.gov

These epoxides can be synthesized with high enantioselectivity. organic-chemistry.orgnih.gov Subsequent acid-catalyzed rearrangement can proceed through two distinct pathways, one with retention of configuration and the other with inversion, depending on the nature of the acid catalyst. organic-chemistry.orgnih.gov A strong acid tends to favor retention of configuration, while a weak acid favors inversion. organic-chemistry.orgnih.gov Thermal rearrangements of these epoxides also proceed with high stereoselectivity, typically with inversion of configuration. organic-chemistry.orgnih.gov This allows for the synthesis of either enantiomer of an α-acyloxy ketone from a single enantiomer of the enol ester epoxide by judicious choice of reaction conditions. organic-chemistry.orgnih.gov

The application of such rearrangements to macrocyclic systems can be a key step in the total synthesis of complex natural products, allowing for the strategic installation of hydroxyl and other functional groups with precise stereocontrol. nih.gov

Strategies for Further Functionalization of the Macrocyclic Scaffold

The macrocyclic scaffold of compounds like this compound can be further functionalized to create libraries of analogues for various applications, including drug discovery. researchgate.netcam.ac.uk Diversity-oriented synthesis (DOS) is a paradigm that aims to generate structurally diverse small molecules, and macrocycles are increasingly important in this space. cam.ac.uknih.gov

Late-stage functionalization is a particularly attractive strategy, where a common macrocyclic core is modified in the final steps of a synthesis to generate a range of derivatives. nih.gov This can be achieved through various reactions, including:

Cross-metathesis: If the macrocycle contains an additional double bond, ring-closing or cross-metathesis reactions can be used to introduce new side chains or form bicyclic systems. nih.gov

Click Chemistry: The introduction of azide (B81097) or alkyne handles onto the macrocycle allows for the use of highly efficient and selective cycloaddition reactions to attach a wide variety of fragments. cam.ac.uk

Transition Metal-Catalyzed Cross-Coupling: Functional groups such as halides or triflates can be introduced onto the macrocyclic ring, which can then participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Modification of Existing Functional Groups: The hydroxyl, carbonyl, or ester groups on the macrocycle can be modified through standard organic transformations to introduce further diversity.

These strategies provide a powerful toolkit for exploring the chemical space around a particular macrocyclic scaffold, enabling the optimization of biological activity or other properties. researchgate.netacs.org

Computational and Theoretical Studies of 12 Methyl 1 Oxacyclododec 3 En 2 One and Macrocyclic Lactones

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling of macrocycles presents unique challenges due to the structural constraints and flexibility of their characteristic ring scaffolds. tum.de Unlike simpler linear molecules, the interdependence of ring torsions requires sophisticated sampling and docking algorithms to accurately represent the ligand's conformational space. tum.de Molecular dynamics (MD) simulations are frequently employed to explore the conformational landscape of macrocycles, providing a dynamic view of their behavior over time and insights into their stability and interactions with biological targets.

When the experimental three-dimensional structure of a target protein that interacts with macrolactones is not available, homology modeling (or comparative modeling) offers a viable alternative for generating a structural model. youtube.comyoutube.com This technique constructs an atomic-resolution model of a "target" protein using its amino acid sequence and the experimentally determined structure of a related homologous protein as a template. youtube.comnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. frontiersin.org This technique is instrumental in understanding the binding mode of macrocyclic lactones to their protein targets. For instance, docking studies have been used to explore the interactions between various MLs and P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in multidrug resistance. nih.govnih.gov

These studies help to identify key amino acid residues and specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding process. The insights gained from docking can elucidate the structural basis for the affinity and specificity of different macrolactones. For example, research has suggested that the integrity of the sugar moiety on some MLs is a crucial determinant for optimal interaction with P-glycoprotein. nih.gov

To obtain a more quantitative estimate of the binding affinity between a macrolactone and its target protein, binding free energy calculations are performed. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach for this purpose. frontiersin.orgnih.gov It calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.govambermd.org

The MM-PBSA method involves running MD simulations of the protein-ligand complex and then calculating the binding free energy (ΔGbind) based on snapshots taken from the simulation trajectory. frontiersin.orgambermd.org The total binding free energy is composed of several terms, as shown in the equation and table below. nih.govresearchgate.net Negative values for the total binding free energy indicate favorable binding. researchgate.net

Equation for Binding Free Energy Calculation: ΔGbind = ΔEMM + ΔGsolv - TΔS

ΔEMM : Change in molecular mechanics energy in the gas phase (includes van der Waals and electrostatic energies).

ΔGsolv : Change in solvation free energy (composed of polar and nonpolar contributions).

TΔS : Contribution of conformational entropy upon ligand binding.

Table 1: Representative Components of MM-PBSA Binding Free Energy Calculation

| Energy Component | Description | Typical Contribution |

| ΔEvdw (van der Waals Energy) | Energy from London dispersion forces and Pauli repulsion. | Favorable (-) |

| ΔEele (Electrostatic Energy) | Energy from Coulombic interactions between the ligand and protein. | Favorable (-) |

| ΔGpol (Polar Solvation Energy) | Energy required to transfer the solute from vacuum to the polar solvent (calculated using PB or GB models). | Unfavorable (+) |

| ΔGnonpol (Nonpolar Solvation Energy) | Energy related to cavity formation and van der Waals interactions with the solvent (often estimated from SASA). | Favorable (-) |

| ΔGbind (Total Binding Free Energy) | The overall estimated binding affinity. | Favorable (-) |

This is an interactive table. Click on column headers to sort.

To gain a more detailed understanding of the driving forces behind ligand binding, per-residue energy decomposition analysis can be performed. This technique breaks down the total binding free energy calculated by MM-PBSA into contributions from individual amino acid residues in the protein's binding site. researchgate.netnih.gov

Table 2: Example of Per-Residue Energy Decomposition for a Ligand Binding Site

| Residue | ΔEvdw (kcal/mol) | ΔEele (kcal/mol) | ΔGsolv (kcal/mol) | ΔGtotal (kcal/mol) |

| TYR 125 | -2.8 | -1.5 | 1.1 | -3.2 |

| PHE 210 | -3.5 | -0.5 | 0.8 | -3.2 |

| LEU 214 | -2.1 | -0.1 | 0.4 | -1.8 |

| ARG 301 | -1.2 | -4.5 | 3.5 | -2.2 |

| ASP 305 | 0.2 | 1.8 | -1.2 | 0.8 |

This is a hypothetical interactive data table. Click on column headers to sort.

Quantitative Structure-Activity Relationship (QSAR) Studies for Macrocyclic Lactones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For macrocyclic lactones, QSAR studies can identify the key molecular features that influence their efficacy, helping to guide the design of new, more potent analogues. nih.govnih.gov

In a QSAR study, molecular descriptors (numerical values that encode structural or physicochemical properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the biological activity. For example, a QSAR study on macrocyclic diterpenes with P-gp inhibitory activity identified relevant molecular features and determined which structural modifications could improve their function. nih.gov The statistical validity and predictive power of these models are rigorously assessed using metrics like the cross-validation correlation coefficient (q²) and the predictive R² (R²pred). nih.gov

Table 3: Statistical Parameters for a QSAR Model of Macrocyclic Diterpenes

| Model Concentration | Cross-Validation (q²) | Predictive R² (R²pred) |

| 4 µg/ml | 0.758 | 0.765 |

| 40 µg/ml | 0.729 | 0.534 |

Data sourced from a study on bioactive diterpenic compounds. nih.gov This is an interactive table.

Application of Quantum Chemical Methods for Molecular Geometry and Properties

While molecular mechanics (MM) methods are efficient for large systems, quantum chemical (QM) methods provide a more accurate description of electronic structure and molecular properties. rowansci.com Methods like Density Functional Theory (DFT) are used to calculate highly accurate molecular geometries, charge distributions, and reaction energies. rowansci.comdiva-portal.org

For macrocyclic lactones, QM calculations can be used to:

Optimize Molecular Geometry: Determine the lowest-energy conformation of the molecule with high precision.

Calculate Molecular Properties: Compute properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO/LUMO), which are important for reactivity.

Generate Descriptors: Provide accurate electronic descriptors for use in QSAR studies. rowansci.com

Parameterize Force Fields: Generate parameters (e.g., partial atomic charges) for use in classical MM simulations, improving their accuracy.

Due to their computational cost, QM methods are often applied to smaller systems or fragments of larger ones, or used in hybrid QM/MM approaches where the chemically active region is treated with quantum mechanics and the rest of the system with molecular mechanics. rowansci.com

Prediction of Allosteric and Hydrophobic Binding Sites

Computational and theoretical studies are pivotal in elucidating the interactions between macrocyclic lactones and their biological targets. While specific computational studies on 12-Methyl-1-oxacyclododec-3-en-2-one are not extensively available in public literature, the broader class of macrocyclic lactones has been the subject of significant research, particularly in predicting allosteric and hydrophobic binding sites on their protein targets. These studies are crucial for understanding their mechanism of action, potential for drug resistance, and for the rational design of new, more effective derivatives.

Allosteric regulation, where a molecule binds to a site other than the protein's active site to modulate its activity, is a key mechanism for many drugs. nih.govnih.gov Computational methods to predict these allosteric sites are therefore invaluable in drug discovery. nih.govbiorxiv.orgarxiv.org For macrocyclic lactones, identifying such sites can reveal new ways to enhance their efficacy or overcome resistance.

Similarly, hydrophobic interactions are a primary driving force for the binding of lipophilic molecules like macrocyclic lactones to their targets. researchgate.netnih.gov The prediction of hydrophobic binding pockets is essential for understanding the binding affinity and specificity of these compounds. researchgate.net

Research Findings on Macrocyclic Lactones

Computational studies have provided significant insights into the binding of various macrocyclic lactones to target proteins, such as P-glycoproteins (Pgps), which are ABC transporters involved in drug efflux and resistance. researchgate.net In silico analysis has been used to determine the binding affinities and specific interaction sites for a range of macrocyclic lactones.

One study focused on the interaction of several macrocyclic lactones with Caenorhabditis elegans P-glycoprotein 1 (Cel-Pgp-1). The research utilized molecular docking to predict the binding sites and energies of these compounds. The findings indicated that macrocyclic lactones bind with high affinity within a large hydrophobic pocket of the transporter. researchgate.net

The binding energies and key interacting residues provide a detailed picture of how these molecules are recognized by the transporter. For instance, the presence or absence of a disaccharide group on the macrocyclic lactone structure was found to influence the selectivity of the interaction with the recognition domain. researchgate.net

Below is a summary of predicted binding characteristics for several macrocyclic lactones with Cel-Pgp-1, based on computational analyses.

| Macrocyclic Lactone | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Notable Structural Feature |

|---|---|---|---|

| Abamectin (B1664291) | -10.5 | T1028 | Di-glycosylated |

| Ivermectin | -10.2 | T1028 | Di-glycosylated |

| Eprinomectin | -10.1 | Not specified | Di-glycosylated |

| Doramectin | -9.8 | Not specified | Di-glycosylated |

| Selamectin | -9.5 | Not specified | Lacks disaccharide |

| Moxidectin | -9.2 | Not specified | Lacks disaccharide |

These computational predictions highlight the importance of the hydrophobic binding pocket in accommodating a range of macrocyclic lactones. The shared interaction with residue T1028 for abamectin and ivermectin suggests a common binding mode for these closely related molecules. researchgate.net The difference in energetic clustering between the di-glycosylated and non-glycosylated macrocyclic lactones suggests that the sugar moieties play a significant role in the binding selectivity. researchgate.net

The development of computational models to predict allosteric sites is an active area of research. arxiv.org Approaches such as bond-to-bond propensity analysis and machine learning models are being used to identify potential allosteric sites on a variety of proteins. nih.govnih.govarxiv.org While not yet specifically applied to this compound in published studies, these methods hold promise for future investigations into its mechanism of action and potential for allosteric modulation of its targets.

Biological Interactions and Mechanistic Insights of 12 Methyl 1 Oxacyclododec 3 En 2 One Analogues Non Clinical Focus

Modulation of Ligand-Gated Ion Channels by Macrocyclic Lactones (e.g., glutamate-gated chloride channels)

Macrocyclic lactones are well-documented modulators of ligand-gated ion channels, with a pronounced effect on glutamate-gated chloride channels (GluCls) in invertebrates. mcgill.caaopwiki.orgnih.govcambridge.org These channels, which are largely absent in vertebrates, are crucial for the proper functioning of the nervous and muscular systems of many parasites and pests. researchgate.net The interaction of macrocyclic lactones with GluCls leads to an influx of chloride ions into the nerve and muscle cells, causing hyperpolarization of the cell membrane. researchgate.net This, in turn, disrupts neurotransmission, leading to paralysis and eventual death of the organism. aopwiki.orgresearchgate.net

Specificity and Selectivity across Different Organisms (e.g., Nematoda and Arthropoda)

The selective toxicity of macrocyclic lactones towards invertebrates like nematodes and arthropods is primarily attributed to their high affinity for invertebrate-specific GluCls. nih.govresearchgate.net While vertebrates also possess ligand-gated chloride channels, such as GABAa and glycine (B1666218) receptors, the structural differences in these channels compared to invertebrate GluCls result in a much lower binding affinity for most macrocyclic lactones. This difference in affinity forms the basis of their widespread use as anthelmintics and insecticides with a favorable safety profile in mammals. nih.gov

The specificity of macrocyclic lactones can also vary between different invertebrate species. This is due to the diversity of GluCl subunit compositions and structures across different organisms. nih.gov For instance, the sensitivity of different species of nematodes to a particular macrocyclic lactone can differ, which is an important consideration in the development of targeted antiparasitic agents.

Biochemical Basis of Receptor Binding and Activation

The binding of macrocyclic lactones to GluCls is a complex process that is not yet fully elucidated for all compounds. Studies with well-known macrocyclic lactones like ivermectin have shown that they act as allosteric modulators, binding to a site on the channel that is distinct from the glutamate-binding site. nih.gov This binding potentiates the effect of glutamate (B1630785), meaning that the channel is more likely to open in the presence of both glutamate and the macrocyclic lactone. nih.gov

Furthermore, some macrocyclic lactones can directly activate GluCls, even in the absence of glutamate. nih.gov This leads to a persistent open state of the channel, causing a sustained influx of chloride ions and irreversible paralysis of the organism. aopwiki.orgnih.gov The precise biochemical interactions, including the specific amino acid residues within the GluCl that are critical for macrocyclic lactone binding, are an area of active research.

Interactions with Enzymes and Cellular Pathways

While the primary mode of action for many macrocyclic lactones is the modulation of ion channels, there is growing evidence that they can also interact with various enzymes and cellular pathways.

Elucidation of Binding Mechanisms with Target Enzymes (e.g., FAW aaNAT)

Information regarding the specific interaction of "12-Methyl-1-oxacyclododec-3-en-2-one" analogues with enzymes such as Spodoptera frugiperda (fall armyworm) arylalkylamine N-acetyltransferase (FAW aaNAT) is not available in the current scientific literature. The study of enzyme inhibition by macrocyclic lactones is a developing field, and research has historically focused on their effects on ion channels.

Inhibition and Modulation of Spliceosome Complexes by Macrocyclic Lactones

Certain macrocyclic lactones have been identified as potent inhibitors of the spliceosome, a complex molecular machine responsible for the splicing of pre-mRNA in eukaryotic cells. nih.gov This inhibition can lead to the accumulation of unspliced pre-mRNAs and ultimately trigger cell death, a mechanism that is of particular interest in cancer research. nih.gov

Notable examples of spliceosome-inhibiting macrocyclic lactones include pladienolide B. nih.gov These compounds typically target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. nih.gov

The precise mechanism of spliceosome inhibition by all macrocyclic lactones is not uniform. While some may act as non-competitive inhibitors, binding to an allosteric site on the spliceosome complex, the concept of substrate competitive mechanisms has also been explored. In a substrate-competitive model, the inhibitor would compete with the pre-mRNA substrate for binding to the active site of the spliceosome. However, for many known spliceosome-inhibiting macrocyclic lactones, the evidence points towards allosteric inhibition of the SF3b complex. nih.gov Further research is needed to determine if any macrocyclic lactones, including potential 12-membered ring analogues, operate through a substrate-competitive mechanism.

Inducement of Intron Retention in Pre-mRNA Processing

Analogues of this compound, such as the macrolides FD-895 and pladienolide-B, have been shown to modulate the process of pre-mRNA splicing. researchgate.netvt.edu These compounds function by targeting the spliceosome, the cellular machinery responsible for removing non-coding regions (introns) from pre-mRNA. researchgate.netvt.edu Specifically, they bind to the SF3B complex, a critical component of the spliceosome. nih.gov This interaction stalls the spliceosome in an open conformation, preventing it from transitioning to the closed state necessary for recognizing the branch site on the pre-mRNA. nih.gov

The consequence of this action is the inhibition of the splicing process, leading to the retention of introns in the mature mRNA molecule. researchgate.netvt.edu This modulation of splicing has been observed to induce apoptosis in cancer cells, highlighting its potential as a target for therapeutic development. researchgate.netvt.edu The pro-apoptotic activity of these compounds appears to be independent of certain prognostic factors, such as TP53 or SF3B1 mutations. researchgate.net Research has demonstrated that both FD-895 and pladienolide-B can induce intron retention at nanomolar concentrations. researchgate.net

| Compound | Target | Mechanism of Action | Effect |

| FD-895 | Spliceosome (SF3B complex) | Stalls the spliceosome in an open conformation, preventing the transition to a closed state. | Induces intron retention in pre-mRNA processing and apoptosis in cancer cells. researchgate.netvt.edu |

| Pladienolide-B | Spliceosome (SF3B complex) | Acts as a wedge within a hinge of the SF3B complex, modulating its conformation. nih.gov | Inhibits splicing, leading to intron retention and apoptosis in leukemia cells. researchgate.netvt.edu |

Natural Product Origin and Biosynthesis Pathways

Microorganism-Derived Macrolactones (e.g., Streptomyces venezuelae)

Streptomyces venezuelae is a notable producer of a variety of macrolide antibiotics, including 12-membered ring macrolactones. nih.govcabidigitallibrary.org This bacterium possesses a remarkable biosynthetic gene cluster, known as the pikromycin (B1677795) (pik) cluster, which is responsible for generating this structural diversity. nih.govfftc.org.tw The core of this cluster is a polyketide synthase (PKS) locus that directs the synthesis of both 12- and 14-membered ring macrolactones from simple precursors. nih.govcabidigitallibrary.org

The biosynthesis of the 12-membered macrolactone, 10-deoxymethynolide, is accomplished by a modular PKS system. nih.gov The process involves a loading module and six elongation modules distributed across four proteins. fftc.org.tw A key feature of this system is the presence of a type II thioesterase (TEII), which is thought to play a role in terminating the polyketide chain to produce the 12-membered ring. nih.gov Subsequent enzymatic modifications, such as glycosylation and hydroxylation, lead to the final bioactive macrolides. nih.govfftc.org.tw The flexibility of enzymes like the glycosyltransferase, which can accept both 12- and 14-membered rings, contributes to the metabolic diversity of this organism. nih.gov

Biological Roles as Bacterial Metabolites

The macrolactones produced by Streptomyces venezuelae and other bacteria primarily function as antibiotics. These compounds exhibit antibacterial activity by binding to the 23S rRNA of the bacterial ribosome, which in turn inhibits protein synthesis. fftc.org.tw The production of such secondary metabolites provides a competitive advantage to the producing organism in its natural environment by inhibiting the growth of other microorganisms. mdpi.comresearchgate.net

Beyond their antibiotic properties, these metabolites are part of the complex chemical language that bacteria use to interact with their surroundings. ufl.eduresearchgate.net The production of these compounds is often induced by specific environmental cues or stressors. mdpi.com In S. venezuelae, the biosynthesis of these macrolides is a highly regulated process, with some genes in the biosynthetic cluster encoding for regulatory proteins that control the expression of the pathway. fftc.org.tw

Role as Volatile Organic Compounds (VOCs) in Chemical Ecology

Contribution to Aroma Profiles in Biological Matrices (e.g., fruits)

Volatile organic compounds (VOCs) are key contributors to the aroma profiles of many fruits. While a direct link for this compound is not definitively established in the searched literature, it is known that a wide variety of compounds, including lactones, contribute to the complex scent of fruits. For instance, the aroma of strawberries is composed of over 360 volatile compounds, including esters, terpenes, and furanones. The aroma of passion fruit is also a complex mixture of esters, alcohols, and sulfur compounds.

Biocontrol Potential and Antifungal Activity of VOC-Producing Organisms

Streptomyces species are well-known producers of a vast array of volatile organic compounds (VOCs), with over 1400 different VOCs identified from this genus. ufl.eduresearchgate.net These VOCs play a significant role in the ecological interactions of Streptomyces, including acting as antifungal agents. ufl.eduresearchgate.net The antifungal activity of Streptomyces VOCs has been demonstrated against various plant pathogens. researchgate.netnih.gov For example, VOCs produced by Streptomyces have been shown to inhibit the growth of fungi like Rhizoctonia solani and Botrytis cinerea. nih.gov

This antifungal activity makes VOC-producing Streptomyces species promising candidates for biocontrol agents in agriculture. researchgate.net They can suppress the growth of pathogenic fungi, thereby protecting plants from disease. The production of these VOCs can be influenced by the presence of other microorganisms, suggesting a dynamic and responsive role in their environment. ufl.edu The biocontrol potential of these organisms is an area of active research, with the aim of developing sustainable alternatives to chemical pesticides. researchgate.net

| Streptomyces Species | Antifungal Activity Against | Reference |

| Streptomyces spp. | Escovopsis weberi | ufl.edu |

| Streptomyces setonii WY228 | Ceratocystis fimbriata | researchgate.net |

| Streptomyces spp. | Rhizoctonia solani | nih.gov |

| Streptomyces sp. S97 | Botrytis cinerea |

Environmental Fate and Ecotoxicological Research for Macrocyclic Lactones Academic Perspective

Environmental Degradation Pathways and Rates in Various Compartments

Macrocyclic lactones, a class of compounds including 12-Methyl-1-oxacyclododec-3-en-2-one, are primarily introduced into the environment through the excreta of treated livestock. Their persistence and degradation in different environmental compartments, such as soil, water, and sediment, are influenced by a variety of factors including temperature, light, and microbial activity.

In terrestrial environments, macrocyclic lactones exhibit a strong affinity for binding to soil particles and organic matter, which limits their mobility but can also contribute to their persistence. nih.gov The degradation half-life of these compounds in soil can vary significantly depending on environmental conditions. For instance, the half-life of ivermectin, a widely studied macrocyclic lactone, in soil or feces-soil mixtures has been reported to range from 7 to 14 days in the summer to as long as 91 to 217 days in the winter. nih.gov This variability underscores the influence of temperature and microbial activity on their breakdown. Photodegradation can also play a role in the breakdown of these compounds, with studies on ivermectin showing a photolysis half-life in water of less than half a day. semanticscholar.org

In aquatic environments, macrocyclic lactones are generally not very soluble in water and tend to rapidly partition from the water column to sediment. nih.gov The disappearance time (DT50) of ivermectin from the water phase has been observed to be less than 6 hours, primarily due to this rapid sorption to sediment. nih.gov Once in the sediment, their degradation is expected to be slower, contributing to their potential for accumulation in this compartment.

| Environmental Compartment | Degradation Half-Life/DT50 | Key Influencing Factors |

| Soil | 7 - 217 days | Temperature, Microbial Activity, Sunlight |

| Water (Photolysis) | < 0.5 days | Sunlight |

| Water (Overall) | < 6 hours (DT50 from water phase) | Sorption to Sediment |

| Sediment | Longer persistence expected | Low water solubility, Binding to organic matter |

Dynamics of Excretion and Persistence of Macrocyclic Lactone Residues in Animal Waste

Following administration to livestock, macrocyclic lactones are primarily excreted in the feces, largely as the unchanged parent compound. This is a critical pathway for their entry into the environment. The rate and duration of excretion can vary depending on the specific compound, the animal species, and the formulation of the product.

For example, after subcutaneous or topical application in cattle, ivermectin concentrations in feces typically peak within 2 to 6 days, with negligible levels remaining after 14 days. apvma.gov.au Doramectin is excreted at a similar rate. In contrast, moxidectin is excreted more slowly and can persist in cattle feces for over 28 days. apvma.gov.au This persistence in dung means that these compounds remain biologically active and can impact dung-colonizing organisms for extended periods.

The lipophilic (fat-loving) nature of macrocyclic lactones contributes to their persistence. They are not readily metabolized by the treated animals, leading to high concentrations of the active compound being excreted. This high persistence in animal waste is a key factor in their environmental risk profile, particularly for dung-dependent ecosystems.

Research on Impact on Non-Target Environmental Organisms

The biological activity of macrocyclic lactones is not limited to the target parasites; they can also have significant impacts on a variety of non-target organisms, especially invertebrates.

Ecotoxicity Studies on Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates are particularly sensitive to macrocyclic lactones. Daphnia magna, a small freshwater crustacean, is a standard model organism for ecotoxicity testing and has been shown to be highly susceptible to these compounds.

Studies have reported that macrocyclic lactones are toxic to Daphnia magna at very low concentrations. For abamectin (B1664291), a 48-hour EC50 (the concentration that causes an effect in 50% of the population) for decreased mobility was found to be as low as 0.25 μg/L. nih.govresearchgate.netbohrium.com Chronic toxicity is also a concern, with a 21-day Lowest Observed Effect Concentration (LOEC) for ivermectin reported at 0.009 µg/L and a No Observed Effect Concentration (NOEC) at 0.005 µg/L. semanticscholar.org The more polar degradation products of ivermectin have been found to be less toxic to daphnids than the parent compound. nih.govsemanticscholar.org

| Test Organism | Compound | Endpoint | Toxicity Value (µg/L) |

| Daphnia magna | Abamectin | 48h EC50 (Immobility) | 0.25 |

| Daphnia magna | Ivermectin | 21d LOEC (Chronic) | 0.009 |

| Daphnia magna | Ivermectin | 21d NOEC (Chronic) | 0.005 |

Effects on Dung-Dwelling Invertebrate Communities

Research has consistently shown that residues of macrocyclic lactones in the dung of treated animals can have detrimental effects on dung beetle populations and other coprophagous (dung-eating) insects. apvma.gov.aunih.gov These effects can include mortality of larval stages, reduced reproductive success, and altered colonization behavior of adult beetles. nih.gov The duration of these toxic effects is linked to the persistence of the specific macrocyclic lactone in the dung. For example, dung from cattle treated with some avermectins can remain toxic to dipteran larvae for 2 to 8 weeks. apvma.gov.au Moxidectin, in some studies, has been shown to have a lesser impact on dung fauna compared to some avermectins. apvma.gov.au

Bioaccumulation Potential in Environmental Models

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Macrocyclic lactones possess chemical properties that suggest a potential for bioaccumulation.

These compounds are highly lipophilic, meaning they have a strong affinity for fats and are not readily soluble in water. researchgate.net This is indicated by their high octanol-water partition coefficients (Kow). For instance, ivermectin has a log Kow of 3.2, and abamectin has a log Kow of 4.4, indicating a tendency to accumulate in fatty tissues of organisms. nih.govsemanticscholar.org

Furthermore, macrocyclic lactones bind tightly to organic matter in soil and sediment, which can make them available for uptake by soil-dwelling and sediment-dwelling organisms. nih.gov While their strong binding to soil can limit their bioavailability to some extent, organisms that ingest soil or sediment particles can be exposed to these compounds. One study has investigated the bioaccumulation and elimination of avermectin B1a in the earthworm (Eisenia fetida). nih.gov The potential for bioaccumulation highlights the need for a thorough understanding of the long-term ecological consequences of the presence of these compounds in the environment.

Advanced Analytical Characterization Methodologies in Macrolactone Research

Spectroscopic Techniques for Structural Feature Elucidation (e.g., NMR for stereoisomer analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of macrolactones. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the carbon skeleton, the position of functional groups, and the relative stereochemistry of the molecule.

For macrolactones, which often contain multiple stereocenters, NMR is particularly crucial for stereoisomer analysis. Distinguishing between diastereomers can be challenging, but computational NMR methods can aid in this process. nih.gov By comparing experimentally obtained chemical shifts with those computed for all possible isomers, a structural assignment can be made. nih.gov A "match ratio," which compares the corrected-mean absolute error (CMAE) between the experimental and computed data for each isomer, can be used to determine the best fit with a high degree of confidence. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing critical data on the molecule's conformation and the relative configuration of its stereocenters. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for a Macrolactone Moiety (Note: This is a generalized table illustrating typical data, not specific to 12-Methyl-1-oxacyclododec-3-en-2-one)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 5.8 - 6.9 | dd | 15.6, 5.2 |

| H-4 | 5.7 - 6.0 | m | - |

| H-12 (CH) | 2.5 - 2.8 | m | - |

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are fundamental for separating individual macrolactones from complex mixtures, such as natural product extracts or synthetic reaction outputs. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds like many macrolactones. researchgate.net In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the GC column before being ionized and detected by the mass spectrometer, which provides information on the molecular weight and fragmentation pattern of each compound. opentrons.com

The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum serves as a molecular fingerprint. researchgate.net This combination allows for both qualitative and quantitative analysis of the components within a sample. unicam.it

For analyzing volatile organic compounds (VOCs), Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is often coupled with GC-MS. mdpi.commdpi.com HS-SPME is a solvent-free method that involves exposing a coated fiber to the headspace (the gas phase above the sample) in a sealed vial. nih.govnih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov The fiber is subsequently inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are desorbed for analysis. nih.gov

This technique is highly effective for extracting and concentrating volatile macrolactones from various matrices, enhancing detection sensitivity. mdpi.comnih.gov The efficiency of the extraction can be optimized by adjusting parameters such as the fiber coating, sample quantity, incubation time, and temperature. unicam.it

Table 2: Common HS-SPME Parameters for Volatile Analysis

| Parameter | Typical Range/Options | Purpose |

|---|---|---|

| Fiber Coating | PDMS, DVB/CAR/PDMS, PA | Adsorption of analytes based on polarity and size |

| Incubation Temp. | 40 - 70 °C | Increases analyte volatility |

| Incubation Time | 20 - 40 min | Allows equilibrium between sample and headspace |

Mass Spectrometry for Metabolite Identification and Profiling

Mass spectrometry (MS) is a cornerstone of metabolomics, enabling the identification and quantification of metabolites in biological samples. scripps.edunih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown compounds. nih.gov

In macrolactone research, LC-MS is used to profile metabolites in various biological matrices. nih.govresearchgate.net The process involves separating the metabolites chromatographically before they are ionized and detected by the mass spectrometer. nih.gov The resulting data can reveal how a parent macrolactone is modified by metabolic processes such as hydroxylation, oxidation, or conjugation.

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique where specific ions are selected, fragmented, and their fragment ions are analyzed. opentrons.com This provides detailed structural information that is crucial for confirming the identity of metabolites. nih.govyoutube.com By comparing the fragmentation patterns of a metabolite to its parent compound, the site of metabolic modification can often be deduced. youtube.com This approach is essential for understanding the biotransformation and pharmacokinetic profile of macrolactones. scripps.edu

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Strategies for Accessing Complex Macrolactone Architectures

The synthesis of macrolactones, particularly those with complex stereochemistry and functional group arrangements, remains a formidable challenge in organic chemistry. nih.gov Future research will likely focus on the development of more efficient and stereoselective methods for macrolactonization. nih.gov Innovations in catalysis, including the use of new transition metal catalysts and organocatalysts, could enable the construction of macrolactone scaffolds with greater precision and in higher yields. nih.gov Biocatalysis, employing enzymes such as cytochrome P450s, also presents a promising approach for the site-selective functionalization of macrolactone intermediates. nih.gov Furthermore, the development of modular synthetic strategies will be crucial for creating diverse libraries of macrolactone analogues for biological screening. nih.gov

Exploration of Undiscovered Biological Activities and Molecular Targets

Macrolactones are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govnih.govmdpi.com However, the full therapeutic potential of this class of compounds is likely yet to be realized. Future screening efforts, utilizing high-throughput technologies, could uncover novel biological activities for known and newly synthesized macrolactones. The creation of comprehensive databases, such as MacrolactoneDB which contains information on thousands of macrolactones, can aid in identifying promising candidates for further investigation. ncsu.edu A significant portion of known macrolactones still lack associated biological data, representing a vast untapped resource for drug discovery. ncsu.edu Identifying the specific molecular targets of bioactive macrolactones is another critical area of research that will facilitate the understanding of their mechanisms of action and the development of more potent and selective therapeutic agents. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Analogues

A deeper understanding of the relationship between the structure of a macrolactone and its biological activity is essential for the rational design of new therapeutic agents. chemrxiv.org Advanced structure-activity relationship (SAR) studies, integrating synthetic chemistry, biological testing, and computational modeling, will be pivotal in this regard. mdpi.comnih.gov By systematically modifying the macrolactone scaffold and assessing the impact on activity, researchers can identify the key structural features responsible for a desired biological effect. nih.gov This knowledge can then be used to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com The synthesis of focused libraries of analogues and their comprehensive evaluation in biological assays will be crucial for building robust SAR models. chemrxiv.org

Investigation of Environmental Biotransformation Pathways and Metabolites

As with many chemical compounds, understanding the environmental fate of macrolactones is of significant importance. acs.orgnih.gov Research into the biotransformation pathways of macrolactones in various environmental compartments, such as soil and water, is necessary to assess their persistence and potential for bioaccumulation. acs.orgresearchgate.net Identifying the microorganisms and enzymes responsible for the degradation of these compounds, as well as the resulting metabolites, will provide a clearer picture of their environmental impact. acs.org Key degradation pathways for macrolides, a subclass of macrolactones, in the environment include N-demethylation, O-demethylation, and hydrolysis of the lactone ring. nih.govresearchgate.net This knowledge is crucial for developing strategies to mitigate any potential adverse ecological effects.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational and experimental methods offers a powerful approach to unraveling the complex mechanisms of action of macrolactones. researchgate.netfrontiersin.org Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into how these molecules interact with their biological targets at the atomic level. nih.govnih.gov These computational predictions can then be validated and refined through experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov This integrated approach can accelerate the drug discovery process by prioritizing promising candidates for synthesis and biological evaluation, and by providing a more detailed understanding of their therapeutic effects. researchgate.netresearchgate.net

Potential for Agricultural Biocontrol Applications through Macrolactone-Based Agents

The agricultural sector is in constant need of new and effective methods for pest and disease control. thepharmajournal.comnih.gov Macrolactones, with their diverse biological activities, represent a promising source of new biocontrol agents. nih.govfmach.it Certain macrolides have demonstrated efficacy against plant pathogens, and further research could identify macrolactones with potent insecticidal, fungicidal, or herbicidal properties. fmach.itmdpi.com The development of macrolactone-based biopesticides could offer a more environmentally friendly alternative to conventional chemical pesticides, contributing to more sustainable agricultural practices. thepharmajournal.comnih.gov

Applications in Supramolecular Chemistry and Materials Science

The unique structural features of macrolactones, including their defined ring structures and potential for functionalization, make them attractive building blocks in supramolecular chemistry and materials science. nih.govnih.govugent.be These molecules can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic effects, to form well-ordered self-assembled structures. youtube.com This property could be exploited to create novel materials with tailored properties, such as drug delivery systems, molecular sensors, and self-healing polymers. youtube.commdpi.com The ability to control the assembly and disassembly of these supramolecular structures through external stimuli could lead to the development of "smart" materials with a wide range of applications. ugent.be

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.